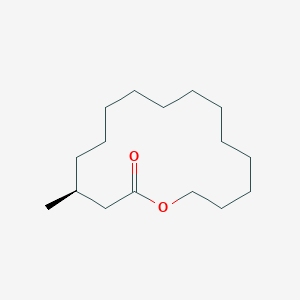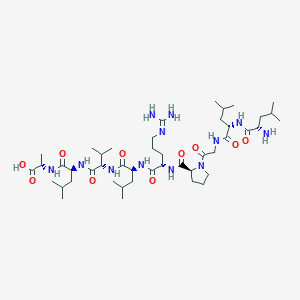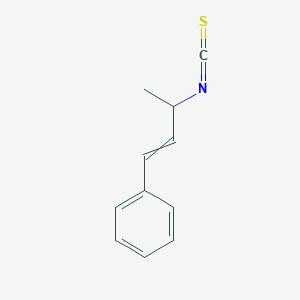
Oxacyclohexadecan-2-one, 4-methyl-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is a chemical compound with the molecular formula C16H30O2. It is a lactone, specifically a cyclic ester, and is known for its unique structural properties. This compound is also referred to as a derivative of cyclopentadecanolide, which is commonly used in various applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclohexadecan-2-one, 4-methyl-, (4S)- typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the intramolecular esterification of 15-hydroxyhexadecanoic acid under acidic conditions. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired lactone.
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other fine chemicals.
Mecanismo De Acción
The mechanism by which Oxacyclohexadecan-2-one, 4-methyl-, (4S)- exerts its effects involves interactions with various molecular targets. The lactone ring can undergo hydrolysis to release the corresponding hydroxy acid, which can then participate in further biochemical pathways. The compound’s stability and reactivity make it a versatile agent in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadecanolide: A structurally similar lactone with a 15-membered ring.
Exaltolide: Another lactone with similar applications in fragrances and flavorings.
Muskalactone: Known for its musk-like odor and used in perfumery.
Uniqueness
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications where other lactones may not be as effective.
Propiedades
Número CAS |
854916-51-1 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(4S)-4-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-18-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1 |
Clave InChI |
CQXDPVRLSFREOB-HNNXBMFYSA-N |
SMILES isomérico |
C[C@H]1CCCCCCCCCCCCOC(=O)C1 |
SMILES canónico |
CC1CCCCCCCCCCCCOC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B14186855.png)
![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



